molecular formula C23H20N2OS B3311006 2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 946237-00-9

2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3311006
CAS No.: 946237-00-9
M. Wt: 372.5 g/mol
InChI Key: JVMRIDIGTQQAJW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole moiety. Its structure comprises a 2,5-dimethyl-substituted benzamide core linked via an amide bond to a para-substituted phenyl ring bearing a 6-methyl-1,3-benzothiazol-2-yl group. Computational tools like SHELX software (used for crystallographic refinement) may aid in elucidating its 3D structure and electronic properties .

Properties

IUPAC Name

2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-14-4-6-16(3)19(12-14)22(26)24-18-9-7-17(8-10-18)23-25-20-11-5-15(2)13-21(20)27-23/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMRIDIGTQQAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure high yield and purity, often employing catalysts and optimized reaction conditions to enhance efficiency. Continuous flow reactors and automated systems are commonly used to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo several types of chemical reactions, including:

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives, typically involving the removal of oxygen or the addition of hydrogen.

  • Substitution: : Substitution reactions can occur at different positions on the benzothiazole ring, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of the compound, as well as various substituted benzothiazole derivatives

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Electrophilic Aromatic Substitution: The presence of aromatic rings makes it suitable for further functionalization.
  • Redox Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.

Biology

Research has indicated potential biological activities of 2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to inhibit bacterial growth effectively.
  • Anticancer Properties: Preliminary investigations suggest that this compound may interact with specific cancer cell lines by modulating enzyme activity related to cell proliferation.

Medicine

The compound is being explored for its therapeutic potential:

  • Targeting Specific Enzymes: It has been studied as an inhibitor of caspases (e.g., Caspase-7), which are crucial in the apoptosis pathway. This inhibition could lead to advancements in cancer treatment strategies.

Case Study: Inhibition of Caspase Activity

A study conducted by The Scripps Research Institute highlighted the efficacy of this compound as an inhibitor of Caspase-7 with an EC50 value indicating significant binding affinity .

Industry

In industrial applications, this compound is utilized in:

  • Material Science: Its unique chemical properties make it suitable for developing advanced materials such as polymers and dyes.
  • Agricultural Chemistry: Investigations into its use as a pesticide or herbicide are ongoing due to its potential bioactivity against plant pathogens.
Target EnzymeEC50 (nM)Source
Caspase-7>85,200The Scripps Research Institute
Caspase-3>85,200The Scripps Research Institute

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (Identifier) Benzamide Substituents Benzothiazole Substituents Key Functional Groups
Target Compound 2,5-Dimethyl 6-Methyl Methyl, benzamide, benzothiazole
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (743442-07-1) 2-Chloro, propanamide chain 6-Methyl Chloro, aliphatic amide
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)benzamide (303062-73-9) 3,4,5-Trimethoxy, thiourea linkage Complex substituent Methoxy, iodine, thiourea

Key Observations:

  • In contrast, the chloro substituent in 743442-07-1 is electron-withdrawing, which may reduce electron density at the benzamide core .
  • Amide Chain Flexibility: The propanamide chain in 743442-07-1 introduces greater conformational flexibility compared to the rigid benzamide group in the target compound, possibly affecting binding to biological targets.
  • Steric and Polar Effects: The trimethoxy and iodinated thiourea groups in 303062-73-9 increase steric bulk and polarity, likely altering solubility and target selectivity .

Predicted Physicochemical Properties

Table 2: Estimated Properties Based on Substituent Trends

Compound Name Molecular Weight (g/mol) LogP (Octanol-Water) Water Solubility (mg/mL)
Target Compound ~375 ~3.8 <0.1 (low)
743442-07-1 ~347 ~2.9 ~0.5 (moderate)
303062-73-9 ~650 ~4.5 <0.01 (very low)

Rationale:

  • The target compound’s higher LogP (vs. 743442-07-1) stems from its two methyl groups, which enhance lipophilicity.
  • 303062-73-9’s extreme LogP and low solubility arise from its iodine and thiourea groups, which increase molecular weight and hydrophobicity.

Inferred Bioactivity

While explicit data for the target compound is unavailable, trends from analogs suggest:

  • Antimicrobial Potential: The chloro-substituted 743442-07-1 may exhibit activity against Gram-positive bacteria, as chloroaromatics often disrupt microbial membranes .
  • Anticancer Applications: The trimethoxy and iodinated groups in 303062-73-9 are hallmarks of DNA-intercalating agents or topoisomerase inhibitors .
  • Kinase Inhibition: The benzothiazole moiety in the target compound is structurally akin to kinase inhibitors (e.g., dasatinib), suggesting possible tyrosine kinase targeting.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, and what analytical techniques are recommended for confirming its purity and structure?

Answer: The synthesis typically involves a multi-step approach:

Benzamide Core Formation : React 2,5-dimethylbenzoic acid with an activating agent (e.g., thionyl chloride) to form the acyl chloride, followed by coupling with 4-aminophenylbenzothiazole under basic conditions (e.g., triethylamine in dichloromethane) .

Benzothiazole Attachment : Introduce the 6-methyl-1,3-benzothiazol-2-yl moiety via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in a degassed solvent system (e.g., DMF/H₂O) .

Q. Analytical Techniques :

  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Characterization :
    • NMR Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • HPLC : >95% purity using a C18 column (acetonitrile/water mobile phase) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsMonitoring Method
AcylationThionyl chloride, reflux, 3 hTLC (EtOAc/Hexane 1:4)
Coupling4-Aminophenylbenzothiazole, Et₃N, DCM, RT¹H NMR (disappearance of -NH₂)
Suzuki ReactionPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 hHPLC (purity check)

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons and methyl groups; 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole region .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S absorption (~690 cm⁻¹) .
  • HPLC-DAD : Quantify purity (>98%) and detect trace impurities .
  • X-ray Crystallography : Resolve crystal packing and confirm planar benzamide-benzothiazole conformation (requires single crystals grown via slow evaporation) .

Q. Table 2: Key Spectroscopic Parameters

TechniqueExpected Data
¹H NMRδ 2.3 ppm (2×CH₃), δ 7.4–8.3 ppm (aromatic H)
HRMS[M+H]⁺ m/z calculated for C₂₃H₂₀N₂OS: 396.1302

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 6-methyl-1,3-benzothiazol-2-yl moiety during synthesis?

Answer:

  • Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) for Suzuki coupling efficiency .
  • Catalyst Optimization : Test Pd(OAc)₂ with ligands (e.g., SPhos) to enhance cross-coupling yields .
  • DOE (Design of Experiments) : Vary temperature (60–100°C), base (K₂CO₃ vs. Cs₂CO₃), and reaction time (6–24 h) .
  • In Situ Monitoring : Use LC-MS to track intermediate formation and side products .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological efficacy?

Answer:

  • Bioavailability Assessment : Perform logP measurements (e.g., shake-flask method) to evaluate membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
  • Pharmacokinetic Modeling : Correlate in vitro IC₅₀ with plasma concentration-time profiles in rodent models .
  • Structural Analog Comparison : Test derivatives with modified benzothiazole substituents (e.g., 6-ethyl vs. 6-methyl) to refine SAR .

Q. How does computational docking inform the design of derivatives targeting kinases or metabolic enzymes?

Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) or metabolic enzymes (e.g., 11β-HSD1) based on structural homology to benzothiazole-binding proteins .
  • Docking Workflow :
    • Prepare ligand (AMBER/GAFF force fields) and receptor (PDB: 4LQM for 11β-HSD1) .
    • Use AutoDock Vina for binding pose prediction; validate with MD simulations (NAMD/GROMACS) .
    • Analyze hydrogen bonds (e.g., benzamide C=O with Arg³⁷²) and hydrophobic interactions (methyl groups in enzyme pockets) .

Q. Table 3: Example Docking Results

TargetBinding Energy (kcal/mol)Key Interactions
11β-HSD1-9.2H-bond: C=O–Arg³⁷², π-stacking: benzothiazole–Phe³⁴⁹

Q. What crystallographic approaches determine the 3D conformation of this compound when complexed with biological targets?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) diffraction .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bond network analysis .
  • Validation : Check Ramachandran plots (MolProbity) and ligand fit (Fo-Fc maps) .

Q. Key Findings :

  • The benzamide core adopts a planar conformation, while the benzothiazole group exhibits a 15° dihedral angle relative to the phenyl ring, optimizing hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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